1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone
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Overview
Description
1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone is a complex organic compound that features a triazole ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide, which is then cyclized to form the triazole ring. This intermediate is then reacted with piperazine and 2-hydroxyacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The piperazine ring can interact with various biological pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
1-[4-[1-[(4-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone: Similar structure but with a different position of the fluorine atom.
1-[4-[1-[(3-Chlorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone: Similar structure but with a chlorine atom instead of fluorine.
1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-methoxyethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The unique combination of the triazole ring, fluorophenyl group, and piperazine ring in 1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone provides it with distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c17-13-3-1-2-12(8-13)9-22-10-14(18-19-22)16(25)21-6-4-20(5-7-21)15(24)11-23/h1-3,8,10,23H,4-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLUQCJHSIVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CO)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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